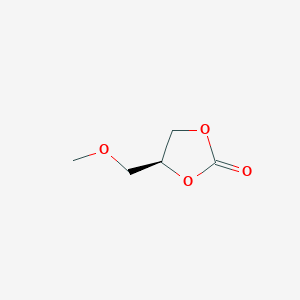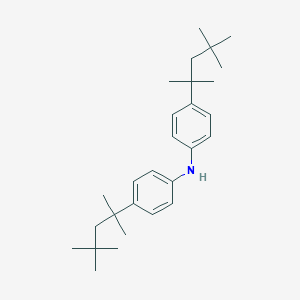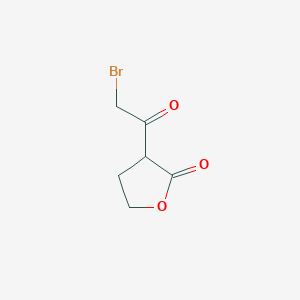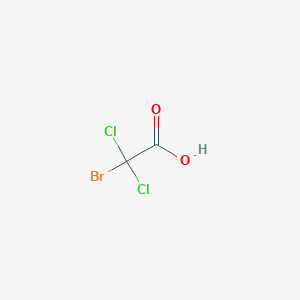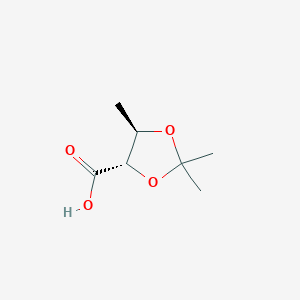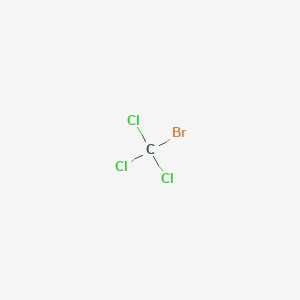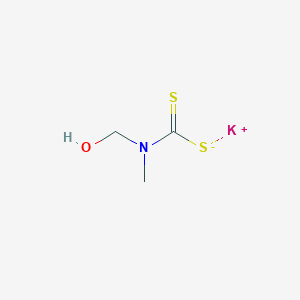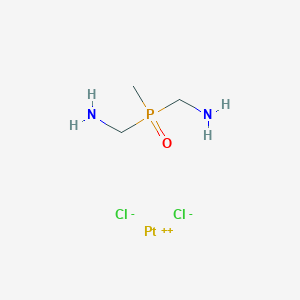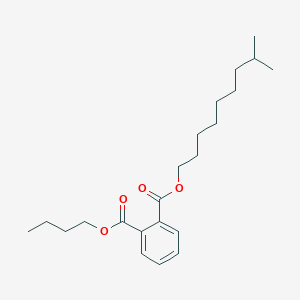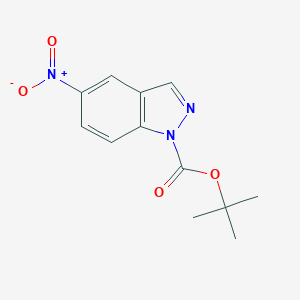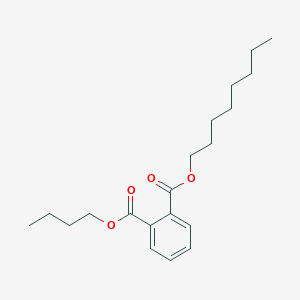
Cycloheptatriene
Overview
Description
Cycloheptatriene (CHT) is an organic compound with the formula C7H8. It is a closed ring of seven carbon atoms joined by three double bonds and four single bonds . This colourless liquid has been of recurring theoretical interest in organic chemistry .
Synthesis Analysis
Albert Ladenburg first generated cycloheptatriene in 1881 by the decomposition of tropine . The structure was finally proven by the synthesis of Richard Willstätter in 1901. This synthesis started from cycloheptanone and established the seven-membered ring structure of the compound .Molecular Structure Analysis
Cycloheptatriene has a seven-membered ring structure. It contains a total of 15 bonds, including 7 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 seven-membered ring .Chemical Reactions Analysis
The higher–order cycloaddition reactions of four cycloheptatriene (CHT) derivatives, heptafulvene, tropone, and the imine and ylidenehydrazine derivatives with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) have been studied .Physical And Chemical Properties Analysis
Cycloheptatriene is a colourless liquid with a density of 0.888 g/mL at 25 °C. It has a melting point of -80 °C and a boiling point of 116 °C . It is insoluble in water .Scientific Research Applications
Organic Synthesis
Cycloheptatriene serves as a starting material for organic synthesis . It can be used to prepare various organic compounds, such as alkyl compounds, ether compounds, and acyl compounds, through addition reactions, electron transfer reactions, and other chemical reactions .
Synthesis of Cycloheptatrienes and Cyclopropanes
A new strategy has been reported for intramolecular Buchner-type reactions using PIDA as a promotor . This is the first metal-free Buchner-type reaction to construct highly strained cycloheptatriene- and cyclopropane-fused lactams . The advantage of these transformations is in their mild reaction conditions, simple operation, broad functional group compatibility, and rapid synthetic protocol .
Ligand in Organometallic Chemistry
Cycloheptatriene is a ligand in organometallic chemistry . It forms complexes with transition metals, which can be used in various catalytic reactions.
Building Block in Organic Synthesis
Cycloheptatriene is a building block in organic synthesis . It can be used to synthesize larger organic molecules, including natural products and pharmaceuticals.
Photochemical Reactions
Cycloheptatriene can be obtained in the laboratory by photochemical reaction of benzene with diazomethane . This reaction is useful for the synthesis of cycloheptatriene and its derivatives.
Pyrolysis Reactions
Cycloheptatriene can also be obtained by the pyrolysis of the adduct of cyclohexene and dichlorocarbene . This reaction provides a method for the synthesis of cycloheptatriene and its derivatives.
Safety And Hazards
Future Directions
Cycloheptatriene derivatives represent ligands for the synthesis of different metallocomplexes with high catalytic activity . The mechanism of action of such catalysts is often related to redox transitions in their molecules . Further studies are needed to explore the potential applications of cycloheptatriene in various fields.
properties
IUPAC Name |
cyclohepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJITGCYZJHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Record name | CYCLOHEPTATRIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073909 | |
| Record name | 1,3,5-Cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | CYCLOHEPTATRIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cycloheptatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
23.5 [mmHg] | |
| Record name | Cycloheptatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cycloheptatriene | |
CAS RN |
544-25-2 | |
| Record name | CYCLOHEPTATRIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cycloheptatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropilidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptatriene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-CYCLOHEPTATRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58Q106NTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cycloheptatriene?
A1: Cycloheptatriene has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.
Q2: How can cycloheptatriene be characterized spectroscopically?
A2: Cycloheptatriene and its derivatives can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR provide valuable information about the structure and dynamics of cycloheptatriene-norcaradiene valence isomers. For instance, the presence of specific substituents can shift the equilibrium towards the norcaradiene form, which can be observed through changes in chemical shifts. [, , , ]
- UV-Vis Spectroscopy: This technique helps analyze the electronic structure and study photochemical reactions of cycloheptatriene derivatives. [, , , ]
- IR Spectroscopy: IR spectra provide insights into the functional groups present in cycloheptatriene derivatives. [, ]
Q3: What is unique about the reactivity of cycloheptatriene?
A3: Cycloheptatriene exhibits a unique valence tautomerism with its isomer, norcaradiene. This equilibrium is sensitive to various factors like substituents, temperature, and reaction conditions, significantly impacting its reactivity. [, , , , , ]
Q4: How do substituents influence the cycloheptatriene-norcaradiene equilibrium?
A4:
- Electron-withdrawing groups at the 7-position generally stabilize the norcaradiene form. [, , , ]
- Steric factors also play a role, with bulky substituents at the 7-position potentially favoring the norcaradiene form despite not being strong electron withdrawers. [, , ]
Q5: Can cycloheptatriene undergo cycloaddition reactions?
A5: Yes, cycloheptatriene can participate in various cycloaddition reactions. Notably:
- Diels-Alder reactions: Cycloheptatriene can act as a diene in Diels-Alder reactions, with the reaction potentially proceeding through a norcaradiene-like transition state. [, ]
- [6+4] cycloadditions: Theoretical studies predict that cycloheptatriene can undergo dimerization through a concerted [6+4] cycloaddition via an ambimodal transition state, further leading to tetracyclic products. []
Q6: What are some interesting reactions involving cycloheptatriene derivatives?
A6: Several noteworthy reactions utilize cycloheptatriene derivatives:
- Synthesis of silacycloheptatrienes: A general method utilizes the reaction of silacyclohexadienyl anion with chlorocarbene to prepare silacycloheptatrienes, silicon analogues of cycloheptatriene. []
- Formation of endoperoxides: Cycloheptatriene derivatives, especially those favoring the norcaradiene form, can react with singlet oxygen to form endoperoxides. [, ]
- Acid-catalyzed rearrangements: 7-Ethynyl and 7-vinyl cycloheptatriene derivatives undergo acid-catalyzed rearrangements to form substituted benzene derivatives, potentially through a mechanism involving norcaradiene intermediates. []
Q7: How is computational chemistry used to study cycloheptatriene?
A7: Computational methods like DFT and ab initio calculations are valuable tools for:
- Studying the cycloheptatriene-norcaradiene equilibrium: Calculations help determine the relative energies of the two isomers and assess the influence of substituents. [, , , ]
- Investigating reaction mechanisms: Computational studies can elucidate the mechanisms of reactions like the Diels-Alder reaction, [6+4] cycloadditions, and thermal rearrangements. [, , ]
- Evaluating aromaticity: Computational tools like NICS (Nucleus-Independent Chemical Shift) analysis can assess the aromaticity of cycloheptatriene and related species. [, ]
Q8: How do structural modifications influence the activity of cycloheptatriene derivatives?
A8: The structure-activity relationship (SAR) of cycloheptatriene derivatives is significantly influenced by:
- Substituents: Electron-withdrawing groups at the 7-position can enhance reactivity towards cycloadditions and influence the valence tautomerism. [, , , , ]
- Steric effects: Bulky groups can impact the preferred conformation, stability, and reactivity. [, , ]
- Fusion to other ring systems: Annelation with other rings, like in dihydropyrene probes, can be used to evaluate aromaticity and study the electronic properties of cycloheptatriene. [, ]
Q9: What are potential applications of cycloheptatriene and its derivatives?
A9: Besides its role as a fascinating model compound for studying fundamental chemical principles, cycloheptatriene derivatives hold promise in various fields:
- Materials Science: The unique structural and electronic properties of cycloheptatriene-based systems could be exploited for developing novel materials with tailored properties. []
- Synthetic Building Block: The diverse reactivity of cycloheptatriene makes it a valuable synthetic intermediate for accessing complex molecular architectures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



